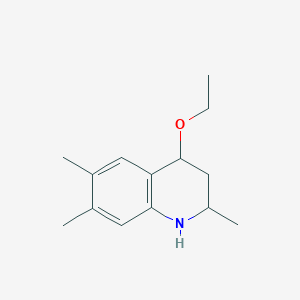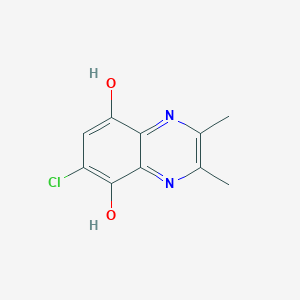![molecular formula C12H18N2O2 B11884444 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione CAS No. 14855-33-5](/img/structure/B11884444.png)
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione is a unique organic compound characterized by its complex spirocyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure consists of two spiro-linked rings, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Chemical Reactions Analysis
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione involves its interaction with molecular targets through its spirocyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
6,13-Diazadispiro[4.2.4.2]tetradecane-7,14-dione can be compared with other spirocyclic compounds, such as:
Dispiro[5.1.5.1]tetradecane-7,14-dione: This compound has a similar spirocyclic structure but differs in the size and connectivity of its rings.
9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione: This compound contains additional oxygen atoms in its structure, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the resulting chemical behavior, which distinguishes it from other similar compounds.
Properties
CAS No. |
14855-33-5 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
7,14-diazadispiro[4.2.48.25]tetradecane-6,13-dione |
InChI |
InChI=1S/C12H18N2O2/c15-9-11(5-1-2-6-11)13-10(16)12(14-9)7-3-4-8-12/h1-8H2,(H,13,16)(H,14,15) |
InChI Key |
RKPXLUJSHSVHSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)NC3(CCCC3)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)

![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)

![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)








